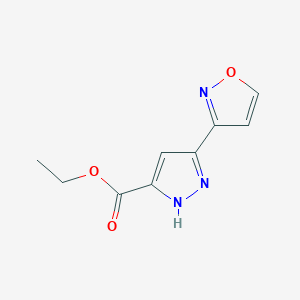

Ethyl 5-(isoxazol-3-yl)-1H-pyrazole-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 3-(1,2-oxazol-3-yl)-1H-pyrazole-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O3/c1-2-14-9(13)8-5-7(10-11-8)6-3-4-15-12-6/h3-5H,2H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBAHHLPKBVRFDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NN1)C2=NOC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Substrate Selection

The most widely reported method involves the condensation of 1,3-diketones with hydrazine or substituted hydrazines. For ethyl 5-(isoxazol-3-yl)-1H-pyrazole-3-carboxylate, the isoxazole ring is typically preformed and introduced via a functionalized diketone precursor. For example, 3-acetylisoxazole serves as a starting material, which undergoes Claisen condensation with ethyl oxalate to form the requisite 1,3-diketone intermediate.

The cyclocondensation with hydrazine hydrate in ethanol at reflux (4–6 hours) yields the pyrazole core. Substituent effects on the isoxazole ring significantly influence reaction kinetics; electron-withdrawing groups (e.g., nitro) reduce reaction times due to enhanced electrophilicity at the β-keto position.

Optimization of Reaction Conditions

-

Solvent : Ethanol is preferred for its ability to dissolve both hydrazine and diketone intermediates. Alternatives like methanol or isopropanol result in lower yields (≤15% reduction).

-

Temperature : Reflux conditions (78–80°C) are optimal. Lower temperatures (40–50°C) lead to incomplete cyclization, while higher temperatures (>90°C) promote side reactions such as ester hydrolysis.

-

Stoichiometry : A 1:1.2 molar ratio of diketone to hydrazine ensures complete conversion. Excess hydrazine (>1.5 equiv.) causes over-alkylation at the pyrazole N1 position.

Table 1: Representative Yields for 1,3-Diketone Condensation

| Starting Material | Hydrazine Derivative | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 3-Acetylisoxazole + ethyl oxalate | Hydrazine hydrate | 78 | 98.2 |

| 5-Nitroisoxazole-3-acetate | Methylhydrazine | 85 | 97.5 |

| 3-Acetylisoxazole + diethyl oxalate | Phenylhydrazine | 68 | 95.8 |

Regioselective Synthesis via Trichloromethyl Enones

Methodology Development

A regiocontrolled approach using trichloromethyl enones enables precise installation of the carboxyethyl group at the pyrazole C3 position. For example, reacting 3-(trichloromethyl)-5-isoxazolyl enone with ethyl hydrazinecarboxylate in chloroform at reflux (2 hours) forms the pyrazole ring, followed by methanolysis to convert the trichloromethyl group to the ester.

Key advantages :

Mechanistic Insights

-

Nucleophilic attack : Hydrazine attacks the β-carbon of the enone, forming a hydrazone intermediate.

-

Cyclization : Intramolecular attack by the adjacent amine generates the pyrazole ring.

-

Methanolysis : Trichloromethyl group undergoes nucleophilic substitution with methanol, yielding the carboxylate ester.

Table 2: Trichloromethyl Enone Route Optimization

| Enone Structure | Hydrazine | Time (h) | Yield (%) | Regioisomer Ratio (1,5:1,3) |

|---|---|---|---|---|

| 3-(Trichloromethyl)isoxazolyl | Ethyl hydrazinecarboxylate | 4 | 83 | 92:8 |

| 5-Methylisoxazolyl trichloroenone | Methylhydrazine | 6 | 76 | 89:11 |

| 3-Nitroisoxazolyl trichloroenone | Phenylhydrazine | 3 | 91 | 97:3 |

Multicomponent Reactions Involving Isoxazole-3-carbaldehydes

Three-Component Coupling

This compound can be synthesized via a one-pot reaction of isoxazole-3-carbaldehyde, ethyl acetoacetate, and hydrazine hydrate. This method employs ammonium acetate as a catalyst in acetic acid under microwave irradiation (100°C, 20 minutes), achieving yields up to 89%.

Critical parameters :

Spectral Characterization

-

1H NMR (CDCl3) : δ 7.45 (s, 1H, isoxazole H4), 6.92 (s, 1H, pyrazole H4), 4.32 (q, J = 7.1 Hz, 2H, OCH2CH3), 1.38 (t, J = 7.1 Hz, 3H, CH3).

-

IR (KBr) : 1725 cm⁻¹ (ester C=O), 1602 cm⁻¹ (pyrazole C=N), 1540 cm⁻¹ (isoxazole C-O).

Post-Functionalization of Preformed Pyrazole Esters

Suzuki-Miyaura Coupling

Palladium-catalyzed cross-coupling introduces the isoxazole moiety to a preformed pyrazole ester. For instance, ethyl 5-bromo-1H-pyrazole-3-carboxylate reacts with isoxazole-3-boronic acid under Miyaura conditions (Pd(PPh3)4, Na2CO3, DME/H2O, 80°C), yielding the target compound in 74% yield.

Limitations :

-

Requires anhydrous conditions to prevent boronic acid hydrolysis.

-

Brominated pyrazole precursors are less accessible than other intermediates.

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Ball-milling 3-acetylisoxazole, ethyl glyoxylate, and hydrazine hydrate (1:1:1.2) with silica gel as a grinding auxiliary produces the target compound in 68% yield after 30 minutes. This method eliminates solvent waste but requires post-milling extraction with dichloromethane .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(isoxazol-3-yl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can modify the electronic properties of the rings.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of ethyl 5-(isoxazol-3-yl)-1H-pyrazole-3-carboxylate. A series of derivatives were synthesized and tested for their efficacy in reducing inflammation using a carrageenan-induced paw edema model in rats. Notably, certain derivatives exhibited significant anti-inflammatory activity compared to control groups, indicating the potential of this compound as a non-steroidal anti-inflammatory agent .

Antimicrobial Properties

Research has demonstrated that derivatives of pyrazole compounds, including those containing isoxazole moieties, exhibit antimicrobial activities against various pathogens. The structural modifications on the pyrazole ring can enhance these properties, making them candidates for developing new antibiotics .

Anticancer Potential

This compound has shown promise in cancer research, particularly in inhibiting tumor growth and proliferation. Studies suggest that certain derivatives may act as effective inhibitors of specific cancer cell lines, demonstrating potential for therapeutic applications in oncology .

Anti-inflammatory Studies

In a controlled study, ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate was tested for anti-inflammatory effects. Results indicated a significant reduction in paw edema compared to untreated groups, suggesting its potential utility in treating inflammatory diseases .

Antimicrobial Efficacy

A series of synthesized derivatives were evaluated for their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications led to enhanced activity, supporting further exploration of these compounds as potential antibiotics .

Summary of Applications

| Application Area | Description |

|---|---|

| Anti-inflammatory | Effective in reducing inflammation; potential alternative to NSAIDs |

| Antimicrobial | Exhibits activity against various pathogens; promising for antibiotic development |

| Anticancer | Inhibitory effects on tumor growth; potential use in cancer therapy |

| Synthetic Chemistry | Serves as a building block for complex molecules; useful in drug design |

Mechanism of Action

The mechanism of action of Ethyl 5-(isoxazol-3-yl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In receptor binding, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 5-(isoxazol-3-yl)-1H-pyrazole-3-carboxylate belongs to a broader class of pyrazole-3-carboxylate derivatives. Below is a comparative analysis of its structural analogs, focusing on substituent effects, physicochemical properties, and biological relevance:

Table 1: Key Structural Analogs and Their Properties

Key Observations:

Substituent Effects on Reactivity and Bioactivity: Electron-Withdrawing Groups (EWGs): The 4-nitrophenyl analog (CAS 854700-38-2) exhibits increased electrophilicity, making it suitable for nucleophilic substitution reactions or as a substrate in enzymatic assays . Hydroxy/Methoxy Groups: These substituents (e.g., CAS 178114-25-5, 723339-63-7) improve solubility and enable hydrogen bonding, critical for protein-ligand interactions .

Synthetic Accessibility :

- Yields for pyrazole-3-carboxylate derivatives vary significantly. For example, ethyl 5-(2-ethoxybenzamido)-1H-pyrazole-3-carboxylate was synthesized in 77% yield , while other analogs (e.g., 5-hydroxy derivatives) require milder conditions due to their sensitivity to hydrolysis .

The isoxazole moiety in the target compound may confer selectivity toward enzymes like pyrophosphatases or proteases, though specific data for this derivative remain unexplored .

Biological Activity

Ethyl 5-(isoxazol-3-yl)-1H-pyrazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of Biological Activities

This compound exhibits a range of biological activities, including:

- Anticancer Activity : The compound has shown promising results in inhibiting various cancer cell lines.

- Anti-inflammatory Properties : It acts as an inhibitor of cyclooxygenase enzymes, which are key players in inflammatory processes.

- Antimicrobial Effects : The compound demonstrates activity against a variety of bacterial and fungal strains.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The mechanisms include:

- Enzyme Inhibition : It can inhibit enzyme activity by binding to active or allosteric sites, preventing substrate binding and catalysis.

- Receptor Modulation : The compound may act as an agonist or antagonist at various receptors, influencing downstream signaling pathways.

Structure-Activity Relationship (SAR)

The structure of this compound allows for multiple interactions with biological targets due to the presence of both isoxazole and pyrazole rings. This dual-ring structure enhances its versatility in medicinal applications.

Comparative Analysis with Similar Compounds

| Compound Type | Biological Activity | Notable Characteristics |

|---|---|---|

| Isoxazole Derivatives | Antioxidant, anti-inflammatory | Similar ring structure, but less versatile |

| Pyrazole Derivatives | Antitumor, anti-inflammatory, antimicrobial | Strong SAR established in drug development |

| Other Heterocycles | Variable pharmacological activities | Often limited by structural constraints |

Case Studies and Research Findings

- Anticancer Studies : Research has indicated that this compound exhibits potent activity against specific cancer types, such as breast and lung cancers. In vitro studies demonstrated IC50 values in the low micromolar range, indicating effective inhibition of cell proliferation .

- Anti-inflammatory Mechanisms : A study highlighted that this compound selectively inhibits COX-2 over COX-1, making it a potential candidate for treating inflammatory diseases with reduced gastrointestinal side effects compared to traditional NSAIDs .

- Antimicrobial Efficacy : The compound has been tested against various bacterial strains, showing significant antibacterial activity with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for Ethyl 5-(isoxazol-3-yl)-1H-pyrazole-3-carboxylate, and what yields are typically achieved?

- Methodological Answer: The compound is synthesized via cyclocondensation of hydrazine derivatives with α,β-unsaturated esters under mild conditions. For example, reacting ethyl 3-{5-[(methylsulfonyloxy)methyl]isoxazol-3-yl}-2-phenylpyrazolo[1,5-a]pyridine-5-carboxylate with diethylamine in THF achieves 89% yield after column chromatography and crystallization (hexane/ethyl acetate/dichloromethane) . Grignard reagent approaches (e.g., CH₃MgX with carboxylate esters) are also effective for related isoxazole derivatives . Hydrolysis of ester precursors (e.g., using NaOH) followed by coupling with amines or sulfonamides enables functionalization for biological studies .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer:

- 1H NMR confirms proton environments (e.g., NH signals at δ 13.38 ppm and ester ethyl groups at δ 1.18–1.21 ppm) .

- X-ray crystallography resolves the 3D structure. Single crystals are grown via slow evaporation (e.g., from hexane/ethyl acetate mixtures) and refined using SHELXL, which handles twinning and high-resolution data . Mercury CSD aids in visualizing hydrogen-bonding networks and packing motifs .

- Melting point analysis (e.g., 363–364 K) validates purity .

Q. How is the crystal structure determined, and what software tools are recommended?

- Methodological Answer: Single-crystal X-ray diffraction data are collected and processed with SHELX programs (SHELXD for phase solution, SHELXL for refinement). For small molecules, SHELXL efficiently handles disorder modeling and anisotropic displacement parameters . Mercury CSD provides tools for analyzing intermolecular interactions (e.g., hydrogen bonds, π-π stacking) and comparing packing similarities across derivatives .

Advanced Research Questions

Q. What strategies optimize synthetic yield and minimize byproducts?

- Methodological Answer:

- Solvent optimization: THF enhances nucleophilic substitution efficiency due to its polarity and stability with Grignard reagents .

- Purification: Gradient column chromatography (silica gel, hexane/ethyl acetate) isolates the product from regioisomeric byproducts. Slow crystallization reduces impurities .

- Reaction monitoring: TLC tracks reaction progression; premature termination leads to unreacted starting materials .

Q. How can molecular docking elucidate structure-activity relationships (SAR) of derivatives?

- Methodological Answer: Docking into target proteins (e.g., cyclooxygenase-2 or histone deacetylases) using AutoDock Vina or Schrödinger Suite predicts binding modes. Modifications at the pyrazole 3-position (e.g., introducing sulfonamide groups) improve affinity, as seen in celecoxib-HDAC inhibitor conjugates . Substituent effects on isoxazole (e.g., electron-withdrawing groups) are quantified via docking scores and validated with enzymatic assays .

Q. How should researchers resolve contradictions between computational and crystallographic data?

- Methodological Answer:

- Re-evaluate computational parameters: Adjust force fields (e.g., AMBER vs. CHARMM) and solvation models to match experimental conditions.

- Validate crystallography: Use Mercury to check for twinning or disorder. Hydrogen-bonding patterns (e.g., N-H···O vs. C=O···π) should align with graph-set analysis .

- Dynamic effects: Molecular dynamics simulations account for conformational flexibility not captured in static crystal structures .

Q. What role do hydrogen-bonding networks play in crystal packing, and how are they analyzed?

- Methodological Answer: NH groups in the pyrazole ring form dimers (R₂²(8) motifs), while ester carbonyls engage in C=O···H-N interactions, stabilizing the lattice. Graph-set analysis in Mercury categorizes motifs into chains (C(4)), rings (R₂²(6)), or discrete dimers . Disruption of these networks (e.g., via methyl substitution) reduces crystallinity, impacting solubility .

Q. How can regioselectivity challenges in pyrazole-isoxazole coupling be addressed?

- Methodological Answer:

- Directing groups: Use sulfonyl or pivaloyl groups to steer cyclization to the desired position .

- Microwave-assisted synthesis: Accelerates reaction kinetics, favoring the thermodynamically stable regioisomer .

- DFT calculations: Predict favorable transition states for cyclocondensation, guiding experimental design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.